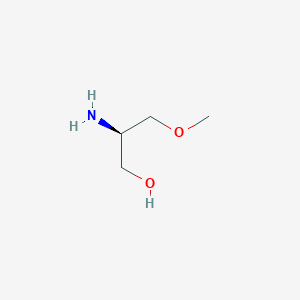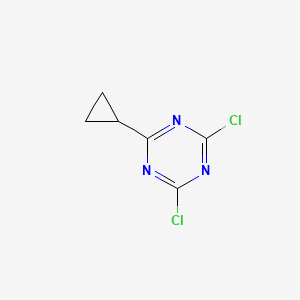
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Overview
Description
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with a 2,3-dihydroxypropyl group and a hydroxyl group attached to the benzene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as Iohexol, primarily targets the x-ray imaging process . It is used as a contrast agent in various radiographic procedures such as myelography, arthrography, nephroangiography, and arteriography .
Mode of Action
The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the x-ray imaging process . By blocking x-rays, it allows for the visualization of structures containing iodine .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution in the extracellular fluid space and excretion unchanged by the kidneys . Its low systemic toxicity is the combined result of low chemotoxicity and low osmolality .
Result of Action
The result of the compound’s action is the enhanced visualization of body structures in x-ray imaging . This is particularly useful in procedures such as myelography, where it allows for the visualization of the subarachnoid spaces of the head and spinal canal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, switching to a contrast media based on the sharing of N-(2,3-dihydroxypropyl) carbamoyl side chain can reduce the recurrence of iodinated contrast media (ICM)-associated adverse drug reactions (ADRs) .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to iohexol , it may interact with various biomolecules. For instance, iohexol is known to interact with proteins in the blood and cells in organs
Cellular Effects
Related compounds such as iohexol are known to have effects on various types of cells and cellular processes . For example, iohexol is used in myelography, arthrography, nephroangiography, arteriography, and other radiographic procedures, indicating its influence on cell function .
Molecular Mechanism
Iohexol, a structurally similar compound, works by blocking x-rays as they pass through the body, allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The key steps include:
Esterification: 4-hydroxybenzoic acid is first esterified to form an intermediate ester.
Amidation: The ester is then reacted with 2,3-dihydroxypropylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or amines.
Substitution: Products include halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2,3-dihydroxypropyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
N-(2,3-dihydroxypropyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is unique due to the presence of both hydroxyl and dihydroxypropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-6-9(14)5-11-10(15)7-1-3-8(13)4-2-7/h1-4,9,12-14H,5-6H2,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYRHWAMSXNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)


![3-[(3-Bromophenoxy)methyl]benzoic acid](/img/structure/B3104471.png)




![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)




